2-(4-Chloro-2-formylphenoxy)acetamide
Overview
Description
2-(4-Chloro-2-formylphenoxy)acetamide is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Applications
A study by Rashid et al. (2021) explored the synthesis of novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, including N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, for potential insecticidal applications. These compounds demonstrated significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, suggesting their potential as insect control agents (Rashid et al., 2021).
Antimicrobial Properties
Fuloria et al. (2009) investigated the antimicrobial properties of derivatives of 2-(4-Chloro-3-methylphenoxy)acetamide. These compounds were evaluated for their antibacterial and antifungal activities, suggesting their potential use in treating microbial infections (Fuloria et al., 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani et al. (2014) explored the development of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, as potential anticancer, anti-inflammatory, and analgesic agents. The study found that these compounds showed promising anticancer and anti-inflammatory activities (Rani et al., 2014).
Development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Golota et al. (2015) focused on the rational design of new NSAIDs using 4-thiazolidinone derivatives of 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides. Their research indicated that these compounds demonstrate significant anti-exudative activity, highlighting their potential as NSAIDs (Golota et al., 2015).
Synthesis of Polybenzimidazoles
Begunov and Valyaeva (2015) reported on the synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide. This research contributes to the development of materials science, particularly in the field of high-performance polymers (Begunov & Valyaeva, 2015).
Properties
IUPAC Name |
2-(4-chloro-2-formylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-1-2-8(6(3-7)4-12)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDDXYAHRSNFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366970 | |
Record name | 2-(4-chloro-2-formylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590376-72-0 | |
Record name | 2-(4-chloro-2-formylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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